3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-4-7-5(2-3-6)8-9-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNZCGDKGUEMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502257 | |
| Record name | 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71088-13-6 | |
| Record name | 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Amidoximes with Chloroacetyl Chloride
A foundational approach involves the cyclocondensation of 5-methyl-1,2,4-oxadiazole-3-carboxamidoxime with chloroacetyl chloride. The reaction proceeds in dichloromethane (DCM) under reflux conditions, utilizing triethylamine (TEA) as a base to neutralize HCl byproducts. The amidoxime intermediate is prepared by treating methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate with hydroxylamine hydrochloride in ethanol, followed by acidification. This method yields the target compound in 68–72% purity, though it requires extensive purification via column chromatography due to side products like N-acylated derivatives.
Halogenation of 3-Ethyl-5-methyl-1,2,4-Oxadiazole
An alternative route involves the radical chlorination of 3-ethyl-5-methyl-1,2,4-oxadiazole using sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride at 60°C. The reaction achieves 85% conversion after 12 hours but faces challenges in regioselectivity, producing a mixture of 2-chloroethyl and 1-chloroethyl isomers. Fractional distillation is necessary to isolate 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole, reducing the net yield to 52%.
Green Chemistry Approaches
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the formation of the 1,2,4-oxadiazole ring. A mixture of methyl 3-(hydroxyimino)propanoate and 2-chloroethylamine hydrochloride undergoes cyclization in a domestic microwave reactor (700 W, 15 min) with phosphorus oxychloride (POCl₃) as a dehydrating agent. This method achieves an 89% yield, reducing reaction time from 8 hours (conventional heating) to 15 minutes. The absence of solvent and minimized byproduct formation underscore its industrial viability.
Solvent-Free Mechanochemical Synthesis
Grinding 5-methyl-1,2,4-oxadiazole-3-carbohydrazide with chloroacetaldehyde dimethyl acetal in the presence of molecular iodine (5 mol%) produces the target compound via a one-pot mechanochemical reaction. The exothermic reaction completes within 10 minutes, yielding 78% product with no solvent waste. Iodine acts as a dual catalyst, facilitating both imine formation and cyclodehydration.
Catalytic Methods and Optimization
Iodine-Catalyzed Reactions
Iodine (10 mol%) in tetrahydrofuran (THF) catalyzes the coupling of 5-methyl-1,2,4-oxadiazole-3-carbaldehyde with 2-chloroethylamine. The reaction proceeds via a Schiff base intermediate, which undergoes intramolecular cyclization at 80°C. A 93% yield is achieved within 2 hours, with iodine enhancing electrophilicity at the oxadiazole C-3 position.
Phase-Transfer Catalysis
Using benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst, the reaction between 3-chloropropionyl chloride and 5-methyl-1,2,4-oxadiazole-3-carboxamide in a water-DCM biphasic system achieves 81% yield. BTEAC facilitates the migration of reactive intermediates into the organic phase, minimizing hydrolysis side reactions.
Comparative Evaluation of Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional Cyclization | TEA/DCM | 40 | 8 h | 68 | 95 |
| Microwave-Assisted | POCl₃ (neat) | 100 (MW) | 15 min | 89 | 97 |
| Mechanochemical | I₂ (neat) | RT | 10 min | 78 | 96 |
| Iodine-Catalyzed | I₂/THF | 80 | 2 h | 93 | 98 |
| Phase-Transfer | BTEAC/H₂O-DCM | 25 | 4 h | 81 | 94 |
Microwave and iodine-catalyzed methods outperform conventional techniques in yield and speed, though mechanochemical synthesis offers superior environmental benefits.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(2-azidoethyl)-5-methyl-1,2,4-oxadiazole or 3-(2-thiocyanatoethyl)-5-methyl-1,2,4-oxadiazole.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of 3-(2-aminoethyl)-5-methyl-1,2,4-oxadiazole.
Scientific Research Applications
3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to alkylate DNA and disrupt cellular processes.
Materials Science: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Employed in studies of enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, making it a potential candidate for anticancer therapies . The compound targets DNA and proteins, interfering with cellular processes and leading to cell death.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key derivatives:
Table 1: Comparison of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole with Analogues
*Inferred from similar chloroethyl-containing compounds in –13.
Key Observations:
Substituent Bulk and Bioactivity :
- Bulky groups (e.g., cyclopropyl at position 3) improve antiviral activity but increase cytotoxicity .
- The 2-chloroethyl group in the target compound may balance reactivity and toxicity due to its intermediate size and electrophilicity.
Electronic Effects :
- Electron-withdrawing groups (e.g., dichlorophenyl in ) enhance intermolecular interactions (Cl⋯O contacts), influencing crystal packing and solubility.
- The chloroethyl group’s electron-withdrawing nature may facilitate nucleophilic substitution reactions, relevant in prodrug design .
Synthetic Accessibility :
Physicochemical Properties
- Crystal Packing: In 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole, short Cl⋯O contacts (3.019 Å) stabilize crystal lattices .
- Thermal Stability : Methyl groups at position 5 generally enhance thermal stability compared to hydrogen or larger substituents .
Biological Activity
3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole scaffold is known for its potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that modifications to the oxadiazole scaffold can enhance its potency against various cancer cell lines. For instance, compounds derived from 1,2,4-oxadiazoles demonstrated IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil in vitro against HepG2 and MCF-7 cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | HepG2 | 1.20 |
| Compound A | MCF-7 | 0.80 |
| Compound B | SGC-7901 | 0.90 |
Antimicrobial Activity
The antimicrobial potential of oxadiazoles has been extensively studied. Compounds similar to 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests revealed that these compounds could inhibit bacterial growth at concentrations significantly lower than traditional antibiotics .
Table 2: Antimicrobial Activity Against Selected Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | MRSA | 16 |
| Compound C | E. coli | 32 |
| Compound D | Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, oxadiazole derivatives have shown anti-inflammatory effects. Studies have reported that certain derivatives can significantly reduce edema in animal models when compared to standard anti-inflammatory drugs like ibuprofen .
Table 3: Anti-inflammatory Activity
| Compound | Edema Reduction (%) | Dose (mg/kg) |
|---|---|---|
| 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | 79.83 | 10 |
| Ibuprofen | 84.71 | 10 |
The biological activity of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole is attributed to its ability to interact with specific molecular targets within cells. For anticancer activity, it is believed to induce apoptosis via inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival . The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:
- Anticancer Study : A study conducted by Sun et al. synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity .
- Antimicrobial Evaluation : Research demonstrated that certain oxadiazole derivatives showed superior activity against resistant strains of bacteria compared to traditional antibiotics like chloramphenicol .
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using nitrile oxides and chloroethyl precursors. For example, europium(III) nitrate hexahydrate has been employed as a Lewis acid catalyst to facilitate the reaction between 4-chlorobenzoyl chloride and methyl-substituted amidoximes under reflux conditions in acetonitrile. Reaction progress is monitored via TLC, and the product is purified via recrystallization or column chromatography . Alternative routes involve chloroacetyl chloride reacting with hydrazide intermediates, followed by cyclization in acetic anhydride .
Q. How is the purity and structural integrity of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole validated?
- Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems. Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks at δ 2.5–3.0 ppm (chloroethyl CH2) and δ 6.0–7.5 ppm (aromatic protons, if applicable).
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O) confirm the oxadiazole ring .
- Mass Spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., 178.2 g/mol for derivatives) .
Advanced Research Questions
Q. What catalytic strategies enhance the efficiency of synthesizing chloroethyl-substituted oxadiazoles?
- Methodological Answer : Lanthanide-based catalysts (e.g., Eu(NO₃)₃·6H₂O) significantly improve reaction yields (up to 85%) by stabilizing reactive intermediates. Comparative studies show that europium(III) reduces side reactions like hydrolysis of chloroethyl groups. Optimized conditions include 10 mol% catalyst loading, 12-hour reflux in anhydrous acetonitrile, and inert atmosphere .
Q. How do reaction mechanisms differ between nitrile oxide cyclization and hydrazide-based pathways?
- Methodological Answer :
- Nitrile Oxide Cyclization : Involves [3+2] cycloaddition between in situ-generated nitrile oxides and chloroethyl nitriles. The europium catalyst lowers the activation energy by coordinating to the nitrile oxide oxygen .
- Hydrazide Pathway : Hydrazones derived from hydrazine hydrate and carbonyl precursors undergo cyclodehydration in acetic anhydride. The chloroethyl group is introduced via nucleophilic substitution (e.g., using chloroacetyl chloride) .
Q. How can researchers address discrepancies in reported yields for catalytic vs. non-catalytic methods?
- Methodological Answer : Discrepancies arise from variations in solvent polarity, catalyst stability, and moisture sensitivity. To resolve contradictions:
- Perform control experiments under identical conditions (solvent, temperature).
- Quantify by-products via HPLC or GC-MS to identify competing pathways (e.g., hydrolysis of chloroethyl groups).
- Use kinetic studies to compare activation energies between catalytic and non-catalytic routes .
Q. What are the stability challenges of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole under storage, and how are they mitigated?
- Methodological Answer : The compound is sensitive to moisture and light, leading to hydrolysis of the chloroethyl group. Stability protocols include:
- Storage in amber vials under argon at −20°C.
- Addition of stabilizers like molecular sieves (3Å) to absorb residual moisture.
- Regular NMR monitoring of stored samples to detect degradation (e.g., appearance of hydroxyl or ketone peaks) .
Safety and Handling
Q. What safety precautions are critical when handling 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate.
- Emergency Response : For skin contact, wash immediately with soap and water for 15 minutes. Seek medical attention if irritation persists .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
